N-Acetyl-S-(N-methylcarbamoyl)cysteine

Catalog No.
S750510
CAS No.
103974-29-4
M.F
C7H12N2O4S
M. Wt
220.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Acetyl-S-(N-methylcarbamoyl)cysteine

CAS Number

103974-29-4

Product Name

N-Acetyl-S-(N-methylcarbamoyl)cysteine

IUPAC Name

(2R)-2-acetamido-3-(methylcarbamoylsulfanyl)propanoic acid

Molecular Formula

C7H12N2O4S

Molecular Weight

220.25 g/mol

InChI

InChI=1S/C7H12N2O4S/c1-4(10)9-5(6(11)12)3-14-7(13)8-2/h5H,3H2,1-2H3,(H,8,13)(H,9,10)(H,11,12)/t5-/m0/s1

InChI Key

MXRPNYMMDLFYDL-YFKPBYRVSA-N

SMILES

CC(=O)NC(CSC(=O)NC)C(=O)O

Synonyms

N-acetyl-S-(N-methylcarbamoyl)cysteine, N-AMCC, S-(N-methylcarbamoyl)-N-acetylcysteine, SNMCN-acetylcysteine

Canonical SMILES

CC(=O)NC(CSC(=O)NC)C(=O)O

Isomeric SMILES

CC(=O)N[C@@H](CSC(=O)NC)C(=O)O

N-Acetyl-S-(N-methylcarbamoyl)cysteine is a derivative of cysteine, a naturally occurring amino acid that plays a crucial role in various biological processes. Its chemical formula is C₇H₁₂N₂O₄S, and it features an acetyl group and a methylcarbamoyl group attached to the sulfur atom of cysteine. This compound is particularly significant in the context of biotransformation processes involving industrial solvents, such as N,N-dimethylformamide, which can lead to its formation in biological systems .

There is no known mechanism of action described for AMCC in scientific literature. However, based on its structure, it might be worth investigating its potential interactions with enzymes related to cysteine metabolism or carbamate breakdown pathways [].

Biomarker of N,N-Dimethylformamide (DMF) Exposure:

N-Acetyl-S-(N-methylcarbamoyl)cysteine, often abbreviated as AMCC, serves as a crucial biomarker for N,N-Dimethylformamide (DMF) exposure in humans. DMF is a common industrial solvent used in various applications, including paint production, synthetic fibers, and pharmaceuticals. Exposure to DMF can cause adverse health effects, including neurological and liver damage.

  • Monitoring occupational exposure: Studies have established a correlation between environmental DMF concentrations and urinary AMCC levels in workers exposed to DMF.
  • Epidemiological studies: Researchers use AMCC levels to investigate the association between DMF exposure and various health outcomes in large populations.

Investigating Physiological Formation:

While AMCC primarily arises from DMF metabolism, recent research suggests it might also be formed naturally within the body. Studies have detected AMCC in a high percentage of urine samples from the general population, even in individuals with no known DMF exposure.

This potential for endogenous (internal) AMCC formation warrants further investigation, including:

  • Understanding the metabolic pathways: Research aims to elucidate the precise biological processes leading to AMCC formation in the absence of DMF exposure.
  • Establishing reference values: Determining the typical range of AMCC levels in individuals without DMF exposure is crucial for accurate interpretation of biomarker data.

Potential Applications in Other Contexts:

The research on AMCC extends beyond DMF exposure assessment. Scientists are exploring its potential applications in other areas, such as:

  • Biomarker discovery: AMCC's structure and metabolic pathway share similarities with other mercapturic acids, which are biomarkers for various environmental and occupational exposures. Investigating these connections might lead to the discovery of new biomarkers.
  • Toxicological studies: Studying the effects of AMCC itself, independent of its role as a DMF metabolite, could contribute to a broader understanding of its potential health implications.
, primarily involving carbamoylation. This process can affect various biomolecules, including glutathione and peptides, particularly after exposure to nitrosoureas, which are known to induce oxidative stress and cellular damage . The compound can also undergo hydrolysis, leading to the release of its constituent groups under certain conditions.

This compound exhibits notable biological activity, particularly in detoxification pathways. It has been identified in human urine as a metabolite of N,N-dimethylformamide, indicating its role in the body's response to xenobiotic substances . N-Acetyl-S-(N-methylcarbamoyl)cysteine may also interact with various enzymes and cofactors, influencing metabolic pathways related to cysteine metabolism and redox balance.

The synthesis of N-Acetyl-S-(N-methylcarbamoyl)cysteine can be achieved through various methods:

  • Direct Acetylation: Cysteine can be acetylated using acetic anhydride or acetyl chloride in the presence of a base.
  • Carbamoylation: The introduction of the methylcarbamoyl group can be accomplished through reaction with methyl isocyanate or similar reagents under controlled conditions.
  • Biotransformation: In vivo conversion from N,N-dimethylformamide through metabolic pathways has been documented, showcasing the compound's natural occurrence in biological systems .

N-Acetyl-S-(N-methylcarbamoyl)cysteine has several applications:

  • Biomarker: It serves as a biomarker for exposure to N,N-dimethylformamide, aiding in environmental and occupational health studies.
  • Research Tool: Used in studies examining the biochemical effects of carbamoylation on cellular components.
  • Potential Therapeutic Agent: Investigated for potential roles in mitigating oxidative stress and enhancing detoxification processes .

Interaction studies have revealed that N-Acetyl-S-(N-methylcarbamoyl)cysteine may influence various metabolic pathways by interacting with enzymes involved in cysteine metabolism. Its ability to modulate enzyme activity suggests potential therapeutic implications, particularly in conditions characterized by oxidative stress or exposure to harmful substances.

Several compounds share structural similarities with N-Acetyl-S-(N-methylcarbamoyl)cysteine. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
CysteineContains a thiol groupNaturally occurring amino acid
AcetylcysteineAcetylated form of cysteinePrimarily used as a mucolytic agent
S-CarboxymethylcysteineContains carboxymethyl groupInvolved in detoxification but lacks carbamoyl group
N-AcetylcysteineAcetylated form without carbamoyl modificationLacks the methylcarbamoyl group

N-Acetyl-S-(N-methylcarbamoyl)cysteine is unique due to its specific carbamoylation which influences its biological activity and interactions compared to these similar compounds.

XLogP3

-0.6

Other CAS

103974-29-4

Wikipedia

AMCC

Dates

Modify: 2023-09-17

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